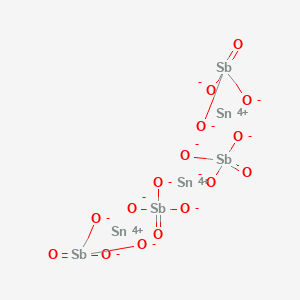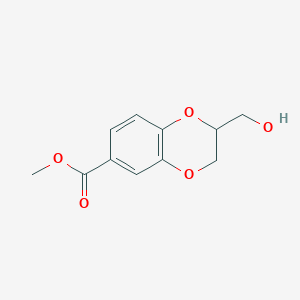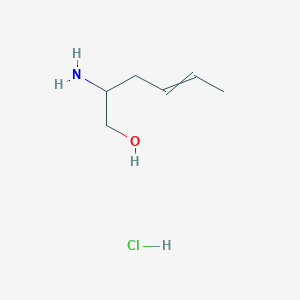
1-(1-Benzylpiperidin-4-yl)piperidine-2,6-dione
Overview
Description
1-(1-Benzylpiperidin-4-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzyl group attached to the nitrogen atom at the 1-position of the piperidine ring .
Preparation Methods
The synthesis of 1-(1-Benzylpiperidin-4-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
1-(1-Benzylpiperidin-4-yl)piperidine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)piperidine-2,6-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(1-Benzylpiperidin-4-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:
1-Benzyl-4-piperidone: A precursor in the synthesis of this compound.
Piperidine-2,6-dione derivatives: These compounds share a similar core structure and may exhibit similar chemical and biological properties.
N-Benzylpiperidine derivatives: These compounds also feature a benzyl group attached to the nitrogen atom of the piperidine ring and may have comparable applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-7-4-8-17(21)19(16)15-9-11-18(12-10-15)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFJBTKOSMNOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone hydrobromide](/img/structure/B1379261.png)
![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)



methanone hydrobromide](/img/structure/B1379271.png)



![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI)](/img/structure/B1379275.png)
methanone hydrobromide](/img/structure/B1379279.png)
![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379281.png)

